Cloprostenol sodium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Cloprostenol sodium is a synthetic analogue of prostaglandin F2α (PGF2α). It is primarily used for its potent luteolytic properties, which means it can induce the regression of the corpus luteum, a temporary endocrine structure in female mammals. This compound is widely used in veterinary medicine to control reproductive cycles, induce parturition, and terminate pregnancies in animals such as cattle, pigs, and horses .

準備方法

Synthetic Routes and Reaction Conditions: Cloprostenol sodium is synthesized through a series of chemical reactions starting from readily available dichloro-containing bicyclic ketone. The synthetic route involves several key steps, including stereoselective oxidation and diastereoselective reduction, to set the critical stereochemical configurations . The process also includes a copper(II)-catalyzed regioselective acylation reaction .

Industrial Production Methods: Industrial production of this compound involves the use of preparative liquid chromatography for separation and purification. This method is efficient, yielding high-purity this compound suitable for mass production . The process is designed to be simple and scalable, ensuring high product purity and repeatability .

化学反応の分析

Enantiomer Separation

The enantiomers of cloprostenol sodium are resolved via diastereomeric salt formation with S-phenyl ethylamine. The process involves:

-

Reaction conditions : Ketone acid (1g) reacts with S-phenyl ethylamine (0.1–2 mL) at 5–100°C for 5–200 hours .

-

Purification : The R-isomer salt is isolated through hydrochloric acid treatment and chromatography .

This method ensures >99% enantiomeric purity .

Biochemical Mechanism

As a PGF2α analog, this compound induces luteolysis by:

-

Binding to PGF2α receptors , triggering corpus luteum regression .

-

Uterine smooth muscle contraction , facilitating parturition in livestock .

Its half-life is 3 hours, primarily metabolized by the lungs and kidneys .

Stability and Reactivity

-

Stability : Stable under normal conditions but sensitive to moisture .

-

Reactivity : Reacts with strong oxidizing agents (e.g., ClO−, O3) .

Analytical Methods

LC-MS parameters for this compound and carboprost analysis :

| Parameter | Cloprostenol | Carboprost |

|---|---|---|

| Precursor Ion (m/z) | 423.0, 295.2, 127.05 | 367.3, 323.3, 171.15 |

| Product Ion (m/z) | 127.05, 261.2, 165.15 | 323.3, 171.15, 209.2 |

| Collision Energy (V) | 27, 22, 27 | 21, 27, 14 |

| Retention Time (min) | 5.775 | 5.914 |

Purification Techniques

Liquid chromatography with spherical silica gel columns (10–40 μm) and mobile phases (hexane/ethanol) achieves >99% purity .

科学的研究の応用

Reproductive Management in Livestock

Induction of Estrus and Synchronization

Cloprostenol sodium is widely used for inducing estrus in cattle and swine. In a study comparing this compound with dinoprost tromethamine, cloprostenol demonstrated a higher conception rate (38.3% vs. 34.4%) when administered to cows inseminated shortly after treatment . This indicates its effectiveness in enhancing fertility rates, particularly in first-parity cows.

Farrowing Induction

Research has shown that this compound can effectively induce farrowing in sows. A study involving multiparous sows found that administering this compound led to synchronized parturition approximately 23 hours post-administration, significantly improving daytime delivery rates and reducing the duration of farrowing . The administration not only improved lactation performance but also reduced the incidence of stillborn piglets.

Enhancement of Lactation Performance

This compound has been shown to enhance milk production in sows. In trials, sows treated with D-cloprostenol sodium exhibited a 30.3% increase in 21-day milk yield compared to untreated controls . Additionally, multiple doses administered postpartum resulted in increased daily feed intake and litter weight after weaning.

Management of Retained Placenta

The compound has also been effective in managing retained placenta conditions in cattle. Studies indicate that cows treated with this compound experienced faster uterine involution and a lower incidence of postpartum complications compared to untreated groups . This application is crucial for maintaining reproductive efficiency in dairy herds.

Effects on Hormonal Regulation

This compound influences various hormonal pathways within the reproductive system. For instance, it has been shown to initially depress progesterone and estradiol levels when superfused with human luteal tissue, indicating its role in modulating steroid hormone production during the menstrual cycle . This effect can be leveraged for therapeutic interventions aimed at regulating reproductive cycles.

Table 1: Summary of this compound Applications

作用機序

Cloprostenol sodium exerts its effects by acting as an agonist at the prostaglandin F2α receptor. It induces luteolysis, leading to the functional and morphological regression of the corpus luteum. This results in a sharp decline in progesterone levels, which is essential for maintaining pregnancy . The compound’s action is specific to its luteolytic properties and does not exhibit androgenic, estrogenic, or anti-progestogen effects .

類似化合物との比較

R-cloprostenol: An enantiomer of cloprostenol with similar luteolytic activity.

Fluprostenol: Another prostaglandin analogue with similar applications.

Bimatoprost: A prostaglandin analogue used primarily in ophthalmology.

Travoprost: Similar to bimatoprost, used in the treatment of glaucoma.

Uniqueness of Cloprostenol Sodium: this compound is unique due to its high potency and specificity as a luteolytic agent. It is more potent than fluprostenol and has a distinct mechanism of action that does not involve thrombin-type action or platelet aggregation . Additionally, its industrial production methods ensure high purity and scalability, making it a preferred choice in veterinary medicine .

特性

CAS番号 |

55028-72-3 |

|---|---|

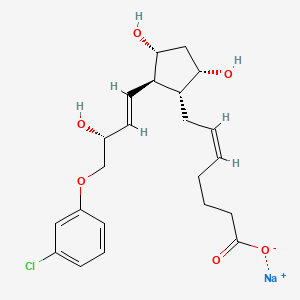

分子式 |

C22H28ClNaO6 |

分子量 |

446.9 g/mol |

IUPAC名 |

sodium;(Z)-7-[2-[(E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C22H29ClO6.Na/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28;/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28);/q;+1/p-1/b3-1-,11-10+; |

InChIキー |

IFEJLMHZNQJGQU-SZXUFNIVSA-M |

SMILES |

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)[O-])O.[Na+] |

異性体SMILES |

C1C(C(C(C1O)/C=C/C(COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)[O-])O.[Na+] |

正規SMILES |

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)[O-])O.[Na+] |

外観 |

Solid powder |

Key on ui other cas no. |

62561-03-9 55028-72-3 |

ピクトグラム |

Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

40665-92-7 (Parent) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Cloprostenol Cloprostenol Monosodium Salt Cloprostenol Sodium Estrumate ICI 80,966 ICI-80,966 ICI80,966 Monosodium Salt, Cloprostenol Oestrophan Salt, Cloprostenol Monosodium Sodium, Cloprostenol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。